Plantaricin SIK-83 is classified as a class II bacteriocin, characterized by its heat stability and ability to function in a wide range of pH levels. Class II bacteriocins are typically small, cationic peptides that do not form pores in target cells but instead disrupt cell membranes through other mechanisms .
The synthesis of plantaricin SIK-83 involves the fermentation of Lactobacillus plantarum SIK-83 in appropriate growth media, such as MRS broth. The production of the bacteriocin occurs early in the growth cycle. For optimal yield, conditions such as temperature, pH, and nutrient availability must be carefully controlled .
The extraction and purification of plantaricin SIK-83 typically involve several steps:
Plantaricin SIK-83 exerts its antibacterial effects primarily through interactions with the cell membranes of sensitive bacteria. The mechanism involves binding to specific receptors on the surface of these cells, leading to membrane disruption and subsequent cell lysis .
The bacteriocin's action can be inhibited by certain ions (e.g., magnesium ions), which compete for binding sites on the bacterial membrane. This highlights the importance of ionic conditions in modulating the effectiveness of plantaricin SIK-83 .
The mechanism by which plantaricin SIK-83 kills target bacteria involves several steps:
Experimental studies have shown that exposure to plantaricin SIK-83 can lead to observable morphological lesions within two hours, confirming its rapid action against susceptible strains .
Plantaricin SIK-83 is characterized by:
The chemical properties include:
Plantaricin SIK-83 has several scientific uses:
Research continues to explore additional applications, particularly in food technology and health sciences, where natural antimicrobial agents are increasingly favored over synthetic preservatives .
Plantaricin SIK-83 is a ribosomally synthesized antimicrobial peptide produced by Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) strain SIK-83. This strain belongs to the facultatively heterofermentative group of lactic acid bacteria (LAB), characterized by straight rod-shaped, Gram-positive, non-spore-forming cells with a meso-diaminopimelic acid (DAP) type peptidoglycan in the cell wall [4]. Taxonomically, L. plantarum falls under the phylum Bacillota, class Bacilli, order Lactobacillales, and family Lactobacillaceae. The species exhibits remarkable ecological versatility, inhabiting diverse niches including fermented foods, the gastrointestinal tract, and plant material [4] [8].
Genomic analysis reveals that L. plantarum strains possess large genomes (ranging from 2.91 to 3.7 Mbp) with a GC content of approximately 44% [4] [9]. This genomic plasticity, particularly the presence of extensive carbohydrate utilization gene cassettes, underpins their adaptability. Strain SIK-83 was originally isolated from traditional fermented foods, sharing genomic features with other well-characterized L. plantarum strains like WCFS1 and ATCC 14917. These include genes involved in stress response, carbohydrate metabolism, and bacteriocin biosynthesis [4] [8] [9]. Comparative genomics indicates that bacteriocin production, including plantaricin SIK-83, is a strain-specific trait often encoded on plasmids or specific genomic loci (e.g., the pln locus) rather than a universal feature of the species [8] [9].
Table 1: Genomic Features of Bacteriocin-Producing L. plantarum Strains
| Strain Designation | Genome Size (Mbp) | GC Content (%) | Coding Sequences (CDS) | Bacteriocin Gene Cluster Location | Source |
|---|---|---|---|---|---|
| SIK-83 | ~3.2 (estimated) | ~44 | Not specified | Not fully characterized | Fermented food |
| WCFS1 | 3.30 | 44.5 | 3052 | Chromosomal | Human saliva |
| ATCC 14917T | ~3.2 | 44.5 | ~3000 | Chromosomal | Fermented food |
| SF9C | 3.26 | 44.4 | 3229 | Contig 13 (plasmid?) | Sauerkraut |
| ATCC 202195 | ~3.2 | ~44 | ~3000 | Chromosomal | Human feces |
The discovery of bacteriocins in Lactobacillus species represents a significant chapter in food microbiology and microbial ecology. Early research on LAB antimicrobials dates back to 1952 with the identification of lactolin from lactobacilli [7]. However, systematic characterization intensified in the 1980s-1990s, driven by the search for natural food preservatives and alternatives to chemical antimicrobials. Plantaricin SIK-83 was first described in a landmark 1988 study published in Biochimie [1] [2] [6]. This research demonstrated its potent bactericidal activity against closely related LAB, marking it as one of the earliest well-characterized plantaricin variants.
This period coincided with heightened interest in bacteriocin diversity within the genus Lactobacillus. Following plantaricin SIK-83, numerous other plantaricins were identified, including plantaricin UG1 (1996) [3], plantaricin C-19 (1993) [7], plantaricins S and T (1990/1993) [3] [7], plantaricin 423 (1999) [7], and more recently, plantaricin YKX (2021) [5]. The discovery of plantaricin SIK-83 was pivotal for several reasons: It provided early evidence of the widespread bacteriocinogenic potential among L. plantarum strains isolated from fermented foods. It also offered detailed insights into the kinetics and mechanism of bacteriocin action, particularly membrane disruption [1] [2] [6]. This foundational work established L. plantarum as a significant source of diverse bacteriocins with potential applications in food biopreservation and probiotic functionality [4] [8] [10].
Plantaricin SIK-83 is defined as a bacteriocin – a ribosomally synthesized, extracellularly released bioactive peptide or protein complex exhibiting bactericidal or bacteriostatic activity against closely related or other bacterial strains, to which the producer strain exhibits a specific immunity [5] [10]. Based on its physicochemical and functional properties, plantaricin SIK-83 falls into Class II bacteriocins, specifically the non-pediocin-like linear, non-lanthionine-containing group (formerly Class IIb or IId depending on classification system).
Table 2: Classification Characteristics of Plantaricin SIK-83
| Characteristic | Classification | Details/Implications |
|---|---|---|
| Biosynthesis Mechanism | Ribosomal synthesis | Encoded by structural genes within a gene cluster; post-translational modification minimal |
| Presence of Modified AA | Class II (Unmodified) | No lanthionine, β-methyl lanthionine, or other rare amino acids |
| Thermal Stability | Thermostable | Retains activity after pasteurization temperatures; suitable for heated foods |
| pH Stability | Acid-stable | Active over a wide pH range (3-8); suitable for acidic fermented foods |
| Molecular Weight | Low (<10 kDa) | ~3-6 kDa (estimated); typical for Class II bacteriocins |
| Spectrum of Activity | Narrow spectrum | Primarily active against Gram-positive bacteria, especially LAB |
| Primary Mode of Action | Membrane disruption | Forms pores, causes leakage of ions (K+) and intracellular contents, leading to cell lysis |
| Producer Immunity | Specific immunity | Encoded by dedicated immunity genes within the same operon |
Key characteristics supporting this classification include:
Table 3: Spectrum of Inhibitory Activity of Plantaricin SIK-83 (Based on Original Biochimie Publication)
| Target Genus | Species/Strains Tested | Sensitivity (Number Sensitive/Number Tested) | Potency (Notable Examples) |
|---|---|---|---|
| Lactobacillus spp. | Multiple species | High (Majority sensitive) | Variable sensitivity observed across species and strains |
| Leuconostoc spp. | Multiple species | Moderate to High | Significant inhibition demonstrated |
| Pediococcus spp. | P. pentosaceus etc. | Very High | 500-fold dilution kills 10⁵ cells/ml of P. pentosaceus in 120s |
| Streptococcus spp. | Multiple species | Moderate to High | Inhibition documented |
| Gram-negative bacteria | Not specified | None | No adsorption or activity observed |
| Producer strain (SIK-83) | - | Immune | Specific immunity mechanism present |
Plantaricin SIK-83 serves as a model for understanding the structure-function relationships and ecological roles of Class II bacteriocins produced by L. plantarum. Its discovery and characterization laid groundwork for exploiting bacteriocinogenic LAB in enhancing food safety through biocontrol of spoilage organisms and pathogens, and in developing probiotics with enhanced competitive exclusion capabilities [4] [8] [10]. Research continues to explore the genetic regulation, potential synergistic interactions, and biotechnological applications of plantaricin SIK-83 and related bacteriocins.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5